molecular formula C13H24O B12808809 1-(2-Methyl-5-(1-methylethyl)cyclohexyl)propan-1-one CAS No. 71617-13-5

1-(2-Methyl-5-(1-methylethyl)cyclohexyl)propan-1-one

Cat. No.: B12808809
CAS No.: 71617-13-5
M. Wt: 196.33 g/mol
InChI Key: WRFTWUYODLYHDR-UHFFFAOYSA-N
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Description

1-(2-Methyl-5-(1-methylethyl)cyclohexyl)propan-1-one is an organic compound with a complex structure that includes a cyclohexane ring substituted with methyl and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-5-(1-methylethyl)cyclohexyl)propan-1-one typically involves the alkylation of cyclohexanone derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexanone is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and solvents is carefully controlled to maximize efficiency and minimize by-products. Advanced purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-5-(1-methylethyl)cyclohexyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Methyl-5-(1-methylethyl)cyclohexyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-5-(1-methylethyl)cyclohexyl)propan-1-one involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting biochemical pathways related to inflammation and pain. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cyclooxygenase enzymes and other related proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties.

Properties

CAS No.

71617-13-5

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

1-(2-methyl-5-propan-2-ylcyclohexyl)propan-1-one

InChI

InChI=1S/C13H24O/c1-5-13(14)12-8-11(9(2)3)7-6-10(12)4/h9-12H,5-8H2,1-4H3

InChI Key

WRFTWUYODLYHDR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CC(CCC1C)C(C)C

Origin of Product

United States

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